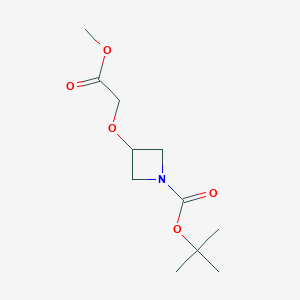

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO5. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Wirkmechanismus

Target of Action

Similar compounds have been used as building blocks in the synthesis of various organic compounds .

Biochemical Pathways

Similar compounds have been used in the synthesis of thia and oxa-azaspiro [34]octanes .

Action Environment

It’s worth noting that similar compounds are typically stored in an inert atmosphere at 2-8°c .

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .

Molecular Mechanism

It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles , but the exact molecular interactions and changes in gene expression are not documented.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxyacetic acid. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and properties.

Biologische Aktivität

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate (CAS No. 497160-14-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by data tables and relevant research findings.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 497160-14-2

- Chemical Structure : The structure features an azetidine ring with a tert-butyl group and a methoxycarbonyl substituent.

Antiproliferative Activity

Research has demonstrated that various derivatives of azetidine compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have shown that certain azetidine derivatives can inhibit the growth of cancer cells at low micromolar concentrations.

Table 1: Antiproliferative Activity of Azetidine Derivatives

Note: Specific IC50 values for this compound were not directly available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine derivatives has been evaluated using various assays, including DPPH and FRAP. Compounds in this category have shown varying degrees of effectiveness in reducing reactive oxygen species (ROS) levels in cellular environments.

Table 2: Antioxidant Activity Assay Results

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| Compound C | DPPH | Moderate Activity | |

| Compound D | FRAP | High Activity | |

| This compound | TBD | TBD | TBD |

Antibacterial Activity

The antibacterial properties of azetidine derivatives have also been explored, particularly against Gram-positive and Gram-negative bacteria. Research indicates that these compounds can exhibit selective antibacterial activity.

Table 3: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound E | E. faecalis | 8 | |

| Compound F | S. aureus | 16 | |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

Several studies have highlighted the biological relevance of azetidine derivatives, including those structurally similar to tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine.

- Antiproliferative Studies : In vitro studies indicated that certain derivatives showed selective activity against specific cancer cell lines, suggesting a potential for targeted therapy.

- Mechanism of Action : The mechanism by which these compounds exert their effects is still under investigation, with hypotheses suggesting involvement in apoptosis pathways and modulation of oxidative stress responses.

- Safety and Toxicology : Preliminary assessments indicate that while these compounds show promise, further toxicological evaluations are necessary to ascertain safety profiles for therapeutic use.

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEGYSSMMXYFLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.